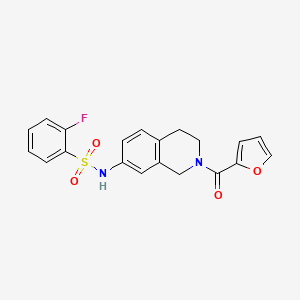

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

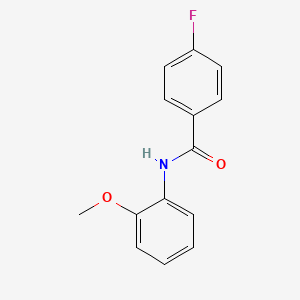

This compound, also known as 2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide, has a molecular formula of C20H17FN2O4S and a molecular weight of 400.4233832 . It is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and a benzenesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the fluorine atom on the benzene ring, the carbonyl group on the furan ring, and the sulfonamide group attached to the benzene ring all contribute to the compound’s properties .Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.21 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 71.3 Ų . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 248.05972032 g/mol . Its complexity, as computed by PubChem, is 324 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of compounds structurally related to 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves intricate reactions highlighting the chemical versatility of tetrahydroisoquinoline derivatives. For instance, the reaction of homophthalic anhydride with N-(furan-2-ylmethylidene)-benzylamine leads to mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids, showcasing the compound's role in producing pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the synthesis of N-(quinoline-8-yl-aryl)benzenesulfonamides and their subsequent formation into half-sandwich ruthenium complexes demonstrates the compound's utility in catalysis and potential pharmaceutical applications (Dayan et al., 2013).

Molecular Interactions and Biological Potential

The structural features of tetrahydroisoquinoline derivatives enable significant interactions at the molecular level. For instance, X-ray crystallographic studies reveal intricate molecular interactions, such as those involving fluorine with oxygen atoms, contributing to our understanding of molecular recognition and the development of novel materials (Grudova et al., 2020). Furthermore, the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides highlights the potential of these compounds in therapeutic applications, specifically targeting druggable isoforms for improved selectivity (Bruno et al., 2017).

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUGTLAWXGXZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)

![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2637078.png)